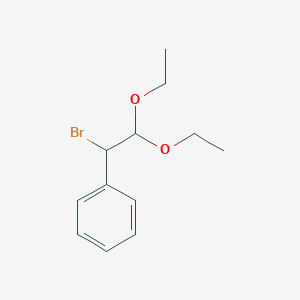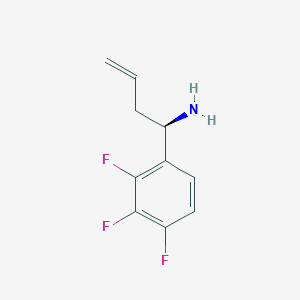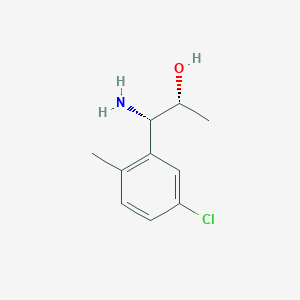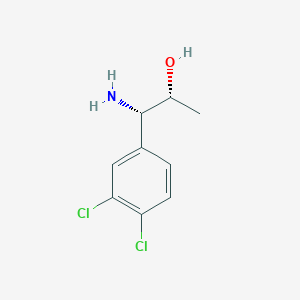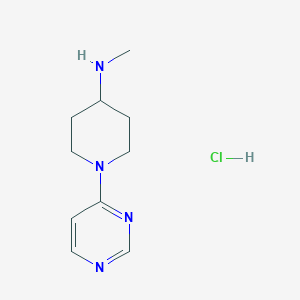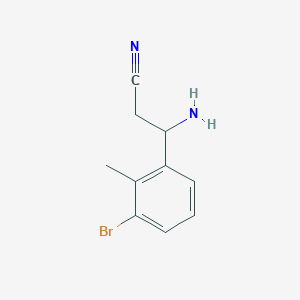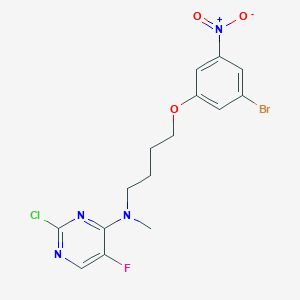
N-(4-(3-Bromo-5-nitrophenoxy)butyl)-2-chloro-5-fluoro-N-methylpyrimidin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-(3-Bromo-5-nitrophenoxy)butyl)-2-chloro-5-fluoro-N-methylpyrimidin-4-amine is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique combination of functional groups, including a brominated nitrophenoxy moiety, a chlorinated fluoropyrimidine core, and a butyl linker. These structural elements contribute to its distinct chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(3-Bromo-5-nitrophenoxy)butyl)-2-chloro-5-fluoro-N-methylpyrimidin-4-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Brominated Nitrophenoxy Intermediate: This step involves the nitration of a bromophenol derivative to introduce the nitro group, followed by etherification with a butyl halide to form the nitrophenoxy intermediate.
Synthesis of the Chlorinated Fluoropyrimidine Core: This step involves the chlorination and fluorination of a pyrimidine derivative, typically using reagents such as thionyl chloride and fluorine gas.
Coupling of Intermediates: The final step involves the coupling of the brominated nitrophenoxy intermediate with the chlorinated fluoropyrimidine core under basic conditions, often using a strong base like sodium hydride or potassium tert-butoxide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
N-(4-(3-Bromo-5-nitrophenoxy)butyl)-2-chloro-5-fluoro-N-methylpyrimidin-4-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, thiols), bases (e.g., sodium hydride, potassium tert-butoxide)
Reduction Reactions: Hydrogen gas, palladium catalyst
Oxidation Reactions: Oxidizing agents (e.g., potassium permanganate, chromium trioxide)
Major Products Formed
Substitution Reactions: Substituted derivatives with new functional groups replacing bromine or chlorine
Reduction Reactions: Amino derivatives
Oxidation Reactions: Aldehydes, carboxylic acids
科学研究应用
N-(4-(3-Bromo-5-nitrophenoxy)butyl)-2-chloro-5-fluoro-N-methylpyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of N-(4-(3-Bromo-5-nitrophenoxy)butyl)-2-chloro-5-fluoro-N-methylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to active sites, modulating the activity of these targets. For example, the nitrophenoxy moiety may interact with hydrophobic pockets, while the pyrimidine core can form hydrogen bonds with amino acid residues.
相似化合物的比较
Similar Compounds
- N-(4-(3-Bromo-5-nitrophenoxy)butyl)-2-chloro-N-methyl-5-phenylpyrimidin-4-amine
- tert-Butyl (3-(3-bromo-5-nitrophenoxy)propyl)carbamate
Uniqueness
N-(4-(3-Bromo-5-nitrophenoxy)butyl)-2-chloro-5-fluoro-N-methylpyrimidin-4-amine is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of both bromine and fluorine atoms, along with the nitrophenoxy and pyrimidine moieties, makes it a versatile compound for various applications in scientific research.
属性
分子式 |
C15H15BrClFN4O3 |
|---|---|
分子量 |
433.66 g/mol |
IUPAC 名称 |
N-[4-(3-bromo-5-nitrophenoxy)butyl]-2-chloro-5-fluoro-N-methylpyrimidin-4-amine |
InChI |
InChI=1S/C15H15BrClFN4O3/c1-21(14-13(18)9-19-15(17)20-14)4-2-3-5-25-12-7-10(16)6-11(8-12)22(23)24/h6-9H,2-5H2,1H3 |
InChI 键 |
RSYACXJFMJVFAD-UHFFFAOYSA-N |
规范 SMILES |
CN(CCCCOC1=CC(=CC(=C1)[N+](=O)[O-])Br)C2=NC(=NC=C2F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


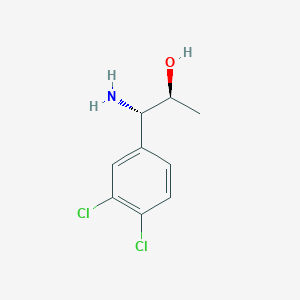

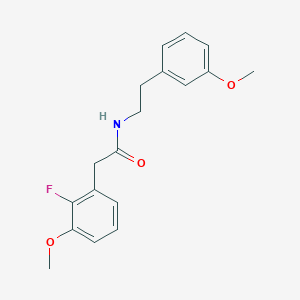
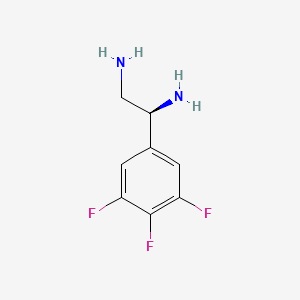
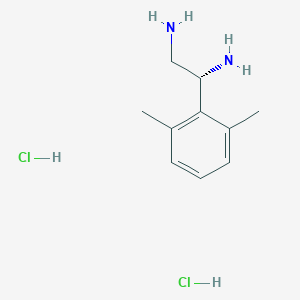
![methyl 2,4-dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B13043384.png)
